molecular formula C17H23N3O3 B5404043 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No. B5404043
M. Wt: 317.4 g/mol
InChI Key: NVDPFFGOYWAQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PHCCC, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid acts as a PAM of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and to modulate neurotransmitter release in various brain regions. 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the promotion of neuroprotection. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments is its selectivity for mGluR4, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation of using 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

Future research on 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. Additionally, the development of more potent and selective PAMs of mGluR4 could further enhance our understanding of the role of this receptor in the brain and its potential as a therapeutic target.

Synthesis Methods

The synthesis of 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid involves the reaction of 4-(2-pyridinyl)piperazine with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

2-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDPFFGOYWAQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

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